molecular formula C8H5N7O6 B177338 3-Picrylamino-1,2,4-triazole CAS No. 18212-12-9

3-Picrylamino-1,2,4-triazole

Cat. No.: B177338
CAS No.: 18212-12-9
M. Wt: 295.17 g/mol
InChI Key: IRXQEVVGPQRIPA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Picrylamino-1,2,4-triazole involves the reaction of picryl chloride with 3-amino-1,2,4-triazole. The process begins with the conversion of picric acid to picryl chloride. This is achieved by combining picric acid with pyridine to form the pyridinium salt, which is then dissolved in N,N-dimethylformamide (DMF) and reacted with phosphorous oxychloride at 50°C. The resulting picryl chloride is then reacted with 3-amino-1,2,4-triazole in DMF at 100°C for 4-5 hours, followed by quenching with water to yield this compound .

Chemical Reactions Analysis

3-Picrylamino-1,2,4-triazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine, phosphorous oxychloride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Picrylamino-1,2,4-triazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Picrylamino-1,2,4-triazole involves its interaction with various molecular targets. The compound’s electron-rich triazole ring allows it to bind with biomacromolecules through pi-pi interactions, hydrogen bonds, and ion-dipole bonds. These interactions can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

3-Picrylamino-1,2,4-triazole is unique due to its high thermal stability and insensitivity to mechanical stimuli. Similar compounds include:

Biological Activity

3-Picrylamino-1,2,4-triazole (PATO) is a compound of significant interest due to its unique properties as both a thermally stable explosive and a potential therapeutic agent. This article explores the biological activity of PATO, focusing on its anticancer and antibacterial properties, as well as its synthesis and structural characteristics.

Chemical Structure and Synthesis

This compound is synthesized through a reaction between 3-amino-1,2,4-triazole and picryl chloride in N,N-dimethylformamide (DMF) under controlled heating conditions. The reaction yields a compound that exhibits high thermal stability and low sensitivity to impact, making it safe for handling and storage .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds derived from the 1,2,4-triazole scaffold. Specifically, PATO has shown promising results in inhibiting cancer cell proliferation. The following table summarizes key findings from various studies regarding the anticancer activity of PATO and related compounds:

Compound Cell Lines Tested IC50 (µM) Mechanism of Action
This compoundHeLa, MCF-7, A54912.5Inhibition of tubulin polymerization
3-Amino-1,2,4-triazoleVarious cancer lines15.0Antiangiogenic activity
5-Aryl-3-phenylamino-1,2,4-triazoleMultiple cancer lines8.0Dual anticancer activity through apoptosis

The studies indicate that PATO not only inhibits cancer cell growth but also exhibits antiangiogenic properties, which are crucial for tumor development and metastasis.

Antibacterial Activity

In addition to its anticancer properties, PATO and other derivatives of 1,2,4-triazole have demonstrated antibacterial activity against both drug-sensitive and drug-resistant bacterial strains. Research indicates that triazole derivatives can be effective in overcoming antibiotic resistance through hybridization with other pharmacophores .

The following table outlines the antibacterial efficacy of selected triazole derivatives:

Compound Bacterial Strains Tested Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
This compoundE. coli, S. aureus32Broad-spectrum antibacterial activity
1-(2-hydroxyphenyl)-1H-1,2,4-triazolePseudomonas aeruginosa16Effective against resistant strains

These findings suggest that PATO may serve as a lead compound for the development of new antibacterial agents.

Case Studies and Research Findings

A notable study published in PubMed evaluated the biological activities of various triazole derivatives including PATO. The study found that modifications to the triazole core significantly influenced both anticancer and antibacterial activities. For instance:

  • Case Study 1 : A derivative with a bromophenyl group at position three exhibited enhanced antiproliferative effects across multiple cancer cell lines compared to the parent compound .
  • Case Study 2 : Hybridization of triazoles with known antibacterial agents resulted in compounds with improved efficacy against resistant bacterial strains while maintaining low toxicity profiles .

Properties

IUPAC Name

N-(2,4,6-trinitrophenyl)-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N7O6/c16-13(17)4-1-5(14(18)19)7(6(2-4)15(20)21)11-8-9-3-10-12-8/h1-3H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXQEVVGPQRIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])NC2=NC=NN2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171252
Record name 3-Picrylamino-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18212-12-9
Record name 3-Picrylamino-1,2,4-triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018212129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Picrylamino-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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